molecular formula C12H16O3 B7870545 4-Butoxy-3-methylbenzoic acid

4-Butoxy-3-methylbenzoic acid

Cat. No.: B7870545
M. Wt: 208.25 g/mol
InChI Key: FNSIISYIZQJFMX-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzoic Acids in Contemporary Organic Chemistry

Substituted benzoic acids are a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.com They are characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH), with one or more additional functional groups modifying the ring. numberanalytics.comvedantu.com These substituents can significantly influence the molecule's physical and chemical properties, including its acidity, reactivity, and solubility. wikipedia.orgopenstax.orglibretexts.org The "ortho effect," for instance, describes how a group at the position adjacent to the carboxyl group can sterically hinder the carboxyl group's rotation, thereby increasing its acidity. wikipedia.orgkhanacademy.org

The versatility of substituted benzoic acids makes them crucial intermediates in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com Their reactivity is influenced by the nature of the substituents; electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. openstax.orglibretexts.org This predictable influence allows chemists to fine-tune the properties of molecules for specific applications.

Significance of Aromatic Carboxylic Acids in Chemical Synthesis and Materials Science

Aromatic carboxylic acids, the broader family to which 4-Butoxy-3-methylbenzoic acid belongs, are fundamental building blocks in both chemical synthesis and materials science. numberanalytics.commdpi.com Their importance stems from the reactive nature of the carboxyl group, which can undergo a variety of transformations to form esters, amides, and acid chlorides, among other derivatives. numberanalytics.comtcichemicals.com These reactions are pivotal in the production of a vast array of organic compounds. numberanalytics.com

In the realm of materials science, aromatic carboxylic acids are utilized in the creation of polymers, such as polyesters and polyamides. numberanalytics.com They can also serve as building blocks for metal-organic frameworks (MOFs), which are materials with porous structures that have potential applications in gas storage and separation. mdpi.com The ability of the carboxyl group to coordinate with metal ions is a key feature in the design and synthesis of these advanced materials. mdpi.com Furthermore, certain aromatic carboxylic acids and their derivatives exhibit liquid crystal properties, which are of interest for display technologies. iucr.org

Overview of this compound in Academic Inquiry

This compound, with the chemical formula C12H16O3, is a specific substituted benzoic acid that has been a subject of academic investigation. bldpharm.com Its structure features a butoxy group and a methyl group attached to the benzene ring at the 4- and 3-positions, respectively, relative to the carboxylic acid. This particular arrangement of substituents imparts specific chemical characteristics to the molecule. For instance, it is a reactant in the synthesis of more complex molecules, such as certain pyrrole (B145914) derivatives and oxadiazole-based liquid crystals. smolecule.comrsc.org

Research involving this compound often focuses on its utility as an intermediate in organic synthesis. For example, it can be reacted with thionyl chloride to form the corresponding benzoyl chloride, a more reactive derivative for subsequent coupling reactions. smolecule.com Spectroscopic data, including 1H-NMR, has been reported in the context of its use in the synthesis of these larger molecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSIISYIZQJFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving 4 Butoxy 3 Methylbenzoic Acid

Established Synthetic Routes to 4-Butoxy-3-methylbenzoic Acid

The synthesis of this compound can be approached through several established pathways, primarily involving the functionalization of precursor molecules. These routes include direct oxidation of corresponding aldehydes or alcohols and more complex multi-step sequences starting from simpler aromatic compounds.

Oxidation Pathways from Precursor Compounds (e.g., from 3-Butoxy-4-methylbenzaldehyde)

A common and direct method for the synthesis of benzoic acid derivatives is the oxidation of a corresponding benzaldehyde. In the case of this compound, the precursor would be 3-Butoxy-4-methylbenzaldehyde. This transformation involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Common laboratory oxidants for this type of transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid

Tollens' reagent ([Ag(NH₃)₂]⁺), which is a milder oxidant

The general reaction involves treating the aldehyde with the oxidizing agent, often in an aqueous or mixed solvent system, followed by an acidic workup to protonate the resulting carboxylate salt and yield the final carboxylic acid.

Multi-step Syntheses of Substituted Benzoic Acids

Multi-step synthetic sequences allow for the construction of this compound from more readily available starting materials. scribd.com These routes offer flexibility in introducing the required substituents—a butoxy group, a methyl group, and a carboxylic acid—onto the benzene (B151609) ring in a controlled manner.

One plausible multi-step approach could begin with a substituted phenol (B47542), such as 3-methyl-4-hydroxytoluene. The synthesis would proceed through the following key steps:

Etherification : The phenolic hydroxyl group is converted to a butoxy group via a Williamson ether synthesis. This is typically achieved by treating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide, which then reacts with an alkyl halide like 1-bromobutane.

Oxidation of the Methyl Group : The methyl group on the aromatic ring can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate are often used for this benzylic oxidation. The reaction typically requires heat.

An alternative strategy involves introducing the carboxyl group via a Grignard reagent or through the hydrolysis of a nitrile. For example, starting from a brominated precursor, a Grignard reagent can be formed and subsequently reacted with carbon dioxide to yield the carboxylic acid after an acidic workup. The synthesis of 2-bromo-3-methylbenzoic acid from p-nitrotoluene, for instance, involves steps of bromination, reduction of the nitro group, diazotization, and cyanation, followed by hydrolysis of the nitrile to the carboxylic acid. orgsyn.org

Derivatization Strategies and Functional Group Transformations of this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives.

Formation of Acyl Halide Intermediates (e.g., Benzoyl Chloride)

Carboxylic acids are readily converted into more reactive acyl halides, most commonly acyl chlorides (or benzoyl chlorides in this context). These intermediates are highly susceptible to nucleophilic attack, making them valuable precursors for the synthesis of esters and amides. smolecule.comlibretexts.org The most common reagent used for this transformation in a laboratory setting is thionyl chloride (SOCl₂). libretexts.orggoogle.com

The reaction involves heating the carboxylic acid with an excess of thionyl chloride. The mechanism proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. libretexts.org Phosphorus pentachloride (PCl₅) is another reagent that can be used for this conversion. smolecule.com

Parameter Details
Starting Material This compound
Reagent Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
Product 4-Butoxy-3-methylbenzoyl chloride
Key Feature Increases the electrophilicity of the carbonyl carbon for subsequent reactions.

Esterification Reactions for Novel Esters and Analogues

Esterification is a fundamental reaction of carboxylic acids, leading to the formation of esters which are prevalent in various fields. One of the most common methods for ester synthesis is the Fischer esterification. libretexts.orgtruman.edu This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com

The Fischer esterification is an equilibrium process. truman.edu To drive the reaction toward the ester product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.orgtruman.edu The reaction mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which enhances its reactivity toward nucleophilic attack by the alcohol. libretexts.org

Alternative methods for esterification have also been developed. For example, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various aryl and alkyl carboxylic acids with alcohols under mild conditions. mdpi.com Esters can also be synthesized by reacting the more reactive acyl chloride derivative with an alcohol. This reaction is typically rapid and does not require an acid catalyst.

Method Reagents Conditions
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heat, often with excess alcohol libretexts.orgtruman.edu
NBS-Catalyzed Alcohol, N-bromosuccinimide (NBS)Mild conditions (e.g., 70 °C) mdpi.com
From Acyl Chloride AlcoholTypically at room temperature, often with a base to neutralize HCl byproduct

Amidation Reactions and Amide Derivative Synthesis

Amides are another important class of carboxylic acid derivatives. The direct amidation of carboxylic acids with amines is possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. Catalytic methods using reagents based on boron or titanium, such as titanium tetrafluoride (TiF₄), have been developed to facilitate this transformation under milder conditions. researchgate.net

A more common and highly efficient laboratory method for amide synthesis involves a two-step process:

Conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Reaction of the acyl chloride with a primary or secondary amine.

This reaction, often referred to as the Schotten-Baumann reaction, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. bohrium.com The reaction is typically fast and exothermic. A base, such as pyridine (B92270) or aqueous sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed as a byproduct. bohrium.com

Method Reagents Key Features
Direct Amidation (Catalytic) Amine, Catalyst (e.g., TiF₄)Avoids the need for an acyl chloride intermediate researchgate.net
From Acyl Chloride Amine, often with a baseHighly efficient and widely applicable method bohrium.com

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group is a key functional moiety in this compound, and its reduction to a primary alcohol represents a fundamental transformation. Carboxylic acids can be converted to primary alcohols through the use of potent reducing agents. chemistrysteps.com

A common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction typically proceeds in a dry, ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to yield the corresponding primary alcohol. chemguide.co.uk The mechanism involves an initial deprotonation of the acidic carboxylic proton by the strongly basic LiAlH₄. chemistrysteps.comchemistrysteps.com This is followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.comchemistrysteps.com This process generates an aldehyde as an intermediate, which is more reactive than the initial carboxylate ion and is immediately reduced further to the alcohol. chemistrysteps.comchemguide.co.uk Due to the high reactivity of the aldehyde intermediate, it is generally not possible to isolate it when using powerful reducing agents like LiAlH₄. chemistrysteps.comlibretexts.orgchemguide.co.uk

Another effective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BMS). chemistrysteps.comchemistrysteps.com Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carbonyl group towards hydride transfer. chemistrysteps.comchemistrysteps.com This method is also highly efficient for converting carboxylic acids to primary alcohols. In contrast, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids or their corresponding carboxylate ions. chemistrysteps.comlibretexts.orgchemistrysteps.com

To achieve partial reduction to the aldehyde, the reactivity of the hydride reagent must be attenuated. This can be accomplished by using sterically hindered or electronically modified aluminum hydrides. For instance, lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃] is a bulkier and less reactive derivative of LiAlH₄ that can be used to reduce more reactive carboxylic acid derivatives, like acid chlorides, to aldehydes. libretexts.org For direct reduction of a carboxylic acid to an aldehyde, methods may involve converting the acid to a more reactive derivative first or using specialized reagents like bis(4-methylpiperazinyl)aluminum hydride under controlled conditions. thieme-connect.de

Reducing AgentTypical SubstratePrimary ProductNotes
Lithium aluminum hydride (LiAlH₄)Carboxylic AcidPrimary AlcoholStrong, non-selective reagent; reacts violently with water. chemguide.co.uk An aldehyde is a non-isolable intermediate. libretexts.orgchemguide.co.uk
Borane (BH₃-THF or BMS)Carboxylic AcidPrimary AlcoholMore selective than LiAlH₄; tolerates a wider variety of functional groups. thieme-connect.de
Sodium borohydride (NaBH₄)Carboxylic AcidNo ReactionNot sufficiently reactive to reduce carboxylic acids. chemistrysteps.comlibretexts.orgchemistrysteps.com
Lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃]Acid ChlorideAldehydeA sterically hindered, less reactive hydride source used for partial reduction. libretexts.org

Electrophilic Aromatic Substitution Potentials on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The mechanism typically involves a two-step process: the initial attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (often called a sigma complex or benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.orgmasterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene ring, such as that of this compound, is dictated by the electronic properties of the existing substituents. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

In this compound, three substituents influence the ring's reactivity:

Butoxy Group (-OBu): This is an alkoxy group, which is a strong activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance (+R effect). It is an ortho, para-director.

Methyl Group (-CH₃): An alkyl group, which is a weak activating group through an inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director.

Carboxylic Acid Group (-COOH): This group is deactivating because the carbonyl group is electron-withdrawing through both inductive (-I) and resonance (-R) effects. It acts as a meta-director.

The positions on the aromatic ring of this compound are numbered as follows: C1 carries the carboxylic acid, C3 has the methyl group, and C4 has the butoxy group. The available positions for substitution are C2, C5, and C6.

The powerful ortho, para-directing butoxy group at C4 will direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

The methyl group at C3 is an ortho, para-director, pointing towards its ortho positions (C2 and C4) and its para position (C6).

The meta-directing carboxylic acid group at C1 directs towards its meta positions (C3 and C5).

Considering these combined effects, the most likely positions for electrophilic attack are C2, C5, and C6. The directing influences of the activating groups generally dominate over the deactivating group. The C5 position is strongly favored as it is ortho to the strongly activating butoxy group and meta to the deactivating carboxylic acid group. The C2 position is ortho to the methyl group, but also ortho to the deactivating carboxylic acid group, which may hinder substitution there. The C6 position is para to the methyl group, which is a favorable orientation. Therefore, substitution is most probable at positions C5 and C6, with C5 being a particularly activated site.

Substituent GroupPositionElectronic EffectActivating/DeactivatingDirecting Influence
-COOH (Carboxylic Acid)1-I, -R (Electron-withdrawing)DeactivatingMeta
-CH₃ (Methyl)3+I, Hyperconjugation (Electron-donating)Activating (Weak)Ortho, Para
-OBu (Butoxy)4-I, +R (Strongly Electron-donating)Activating (Strong)Ortho, Para

Functionalization of Alkyl Side Chains (e.g., benzylic bromination of methyl group on analogues)

The methyl group on the aromatic ring of this compound is susceptible to free-radical substitution at the benzylic position. A common and important reaction of this type is benzylic bromination, which converts a benzylic C-H bond into a C-Br bond. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. chemistrysteps.commasterorganicchemistry.com

The mechanism of benzylic bromination proceeds via a free-radical chain reaction. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the initiator or the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the methyl group, forming a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration, to form the benzyl (B1604629) bromide product and a new bromine radical, thus propagating the chain. chemistrysteps.com

The presence of other functional groups on the aromatic ring can influence the efficiency of benzylic bromination. Electron-withdrawing groups, such as a carboxylic acid or nitro group, are known to hinder the reaction, often resulting in lower yields. google.comgoogle.com This is because these groups destabilize the benzylic radical intermediate. Despite this, benzylic bromination of substituted methylbenzoic acids has been successfully carried out. For instance, processes for the direct bromination of 3-methylbenzoic acid derivatives to the corresponding 3-bromomethylbenzoic acids have been developed, as these products are valuable synthetic intermediates. google.comgoogle.com These reactions may be performed in solvents like chlorobenzene (B131634) or methylene (B1212753) chloride at elevated temperatures. google.com

ReactionReagentsTypical ConditionsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or light (hν)Inert solvent (e.g., CCl₄, chlorobenzene), heat or UV irradiationBenzylic Bromide
Lewis Acid Catalyzed Benzylic Bromination1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Lewis Acid (e.g., ZrCl₄)Mild conditionsBenzylic Bromide

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

Proton NMR spectroscopy of 4-Butoxy-3-methylbenzoic acid provides distinct signals corresponding to the various hydrogen atoms within the molecule. The aromatic protons typically appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region of the spectrum, generally between δ 7.0 and 8.2 ppm. docbrown.inforsc.org The protons of the butoxy group exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.4-1.6 ppm, a quintet for the next methylene group (-CH₂-) around δ 1.7-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-) around δ 4.0-4.1 ppm. rsc.org The methyl group attached to the benzene (B151609) ring typically resonates as a singlet around δ 2.2-2.3 ppm. rsc.org The acidic proton of the carboxylic acid group is often broad and can appear over a wide chemical shift range, sometimes in excess of δ 10 ppm, and its observation can be dependent on the solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Singlet (broad)
Aromatic (C5-H) ~7.8-8.0 Doublet
Aromatic (C6-H) ~7.8-8.0 Doublet of Doublets
Aromatic (C2-H) ~6.9-7.1 Doublet
Butoxy (-OCH₂-) ~4.0-4.1 Triplet
Ring Methyl (-CH₃) ~2.2-2.3 Singlet
Butoxy (-CH₂CH₂O-) ~1.7-1.8 Quintet
Butoxy (-CH₂CH₃) ~1.4-1.6 Sextet
Butoxy (-CH₃) ~0.9-1.0 Triplet

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environment Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately δ 167-173 ppm. rsc.org The aromatic carbons show a range of chemical shifts between δ 110 and 165 ppm, with the carbon attached to the butoxy group (C4) being the most shielded among the substituted carbons. The carbon atoms of the butoxy group are found in the upfield region of the spectrum, typically between δ 13 and 70 ppm. The methyl carbon on the ring appears around δ 16-23 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O) ~167-173
Aromatic (C-O) ~160-165
Aromatic (C-C=O) ~125-130
Aromatic (C-CH₃) ~140-145
Aromatic (CH) ~110-135
Butoxy (-OCH₂) ~68-70
Butoxy (-CH₂CH₂O-) ~30-32
Butoxy (-CH₂CH₃) ~19-21
Ring Methyl (-CH₃) ~16-23
Butoxy (-CH₃) ~13-15

Two-Dimensional (2D) NMR Techniques for Complex Structures

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, helping to trace the connectivity within the butoxy chain and the aromatic ring system. ipb.pt HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). nih.gov These techniques are crucial for confirming the substitution pattern on the aromatic ring and for the complete structural elucidation of novel derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum will prominently feature a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer in the region of 2500-3300 cm⁻¹. rsc.org A sharp, intense absorption corresponding to the C=O stretch of the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹. rsc.org The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxy and methyl groups appear just below 3000 cm⁻¹. rsc.org Aromatic ring vibrations (C=C stretching) usually give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H Stretch (Carboxylic Acid Dimer) 2500-3300 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
Aliphatic C-H Stretch 2850-2960 Strong Strong
C=O Stretch (Carboxylic Acid) 1680-1710 Strong Medium
Aromatic C=C Stretch 1450-1600 Medium-Strong Strong
C-O Stretch (Ether & Acid) 1200-1300 Strong Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight.

The fragmentation pattern provides significant structural information. libretexts.org Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). libretexts.org For this compound, cleavage of the butoxy group is also expected. The loss of a butyl radical (•C₄H₉) would result in a significant peak. Further fragmentation of the butoxy chain can lead to a series of peaks corresponding to the loss of smaller alkyl fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula. sciengine.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The primary absorptions are due to π → π* transitions within the benzene ring. The presence of substituents such as the carboxylic acid, methyl, and butoxy groups can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. Typically, substituted benzoic acids show a strong absorption band around 230-280 nm. d-nb.info The exact position and intensity of these bands are sensitive to the solvent polarity and pH, as the ionization state of the carboxylic acid group can influence the electronic structure of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, space group, and bond lengths and angles. This technique is indispensable for the unambiguous determination of the solid-state structure of novel compounds and for understanding intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. acs.org

While the full crystal structure of this compound is not widely reported, analysis of its derivatives provides significant insight into its structural properties. The study of related compounds through single-crystal X-ray diffraction resolves ambiguities in molecular geometry and confirms structural configurations. For instance, research on oxazole-based liquid crystals, synthesized using this compound, employed X-ray diffraction to identify the presence of cybotactic clusters, which are indicative of specific mesophase behaviors. tandfonline.com

The crystallographic data for derivatives of benzoic acid, including esters of 4-butoxybenzoic acid, have been successfully determined, offering a model for the expected structural characteristics. For example, the crystal structure of Methyl 4-butoxy-3-methoxybenzoate, a closely related derivative, has been elucidated. nih.gov The analysis revealed a triclinic crystal system and provided precise measurements of the unit cell parameters. nih.gov In this derivative, the molecule is nearly planar, a feature that influences crystal packing and material properties. nih.gov

Detailed crystallographic data for a representative derivative are presented in the table below.

Interactive Table: Crystallographic Data for Methyl 4-butoxy-3-methoxybenzoate nih.gov

Parameter Value
Empirical Formula C₁₃H₁₈O₄
Formula Weight 238.27
Crystal System Triclinic
Space Group P-1
a (Å) 7.9660 (16)
b (Å) 9.1630 (18)
c (Å) 10.143 (2)
α (°) 64.80 (2)
β (°) 70.96 (3)
γ (°) 79.26 (3)
Volume (ų) 632.3 (2)
Z 2

| Temperature (K) | 293 (2) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It is a crucial step in the characterization of a newly synthesized substance to verify its purity and confirm that its empirical formula matches the theoretical formula. The process typically involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, nitrogen, and other elements.

The comparison between the experimentally found elemental percentages and the calculated values derived from the proposed molecular formula provides a quantitative measure of the compound's purity and stoichiometric accuracy. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a derivative of the related 3-methylbenzoic acid, was confirmed by elemental analysis, where the found percentages of carbon, hydrogen, and nitrogen closely matched the calculated values. mdpi.com

For derivatives of this compound used in the synthesis of more complex molecules, elemental analysis is routinely performed to validate the final products. rsc.org The molecular formula for this compound is C₁₂H₁₆O₃. The theoretical elemental composition can be calculated from its molecular weight (208.25 g/mol ).

The table below shows the theoretical elemental composition of this compound and the experimental data for one of its oxadiazole derivatives, demonstrating the application of this verification method.

Interactive Table: Elemental Analysis Data

Compound / Element Calculated (%) Found (%) Source
This compound (Theoretical)
Carbon (C) 69.21 N/A
Hydrogen (H) 7.74 N/A
Oxygen (O) 23.05 N/A
OC4 Ph(mono2MeODBP) Derivative rsc.org
Carbon (C) 71.60 71.44 rsc.org
Hydrogen (H) 5.85 5.89 rsc.org

Computational Chemistry and Theoretical Investigations of 4 Butoxy 3 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), G4 Method)

Quantum chemical calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying the electronic structure of molecules like benzoic acid derivatives. vjst.vn DFT functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to optimize molecular structures and predict a variety of properties. vjst.vnconicet.gov.ar For higher accuracy in thermochemical data, more sophisticated and computationally intensive methods like the Gaussian-4 (G4) theory are employed. researchgate.net These methods serve as the foundation for the specific analyses detailed in the following sections.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 4-Butoxy-3-methylbenzoic acid, this process involves accounting for the flexibility of the butoxy side chain and the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

Conformational analysis would systematically explore the potential energy surface of the molecule by rotating the dihedral angles of the flexible bonds. Each resulting conformer's energy would be calculated to identify the lowest-energy (most stable) structures. While specific conformational analysis data for this compound is not published, such studies are crucial for understanding how the molecule behaves in different environments and have been performed on more complex structures containing the 4-butoxy-3-methylphenyl fragment. scispace.com

Table 1: Key Torsional Angles for Conformational Analysis of this compound

Torsion Angle Description
C-C-O-C Rotation around the bond connecting the butoxy group to the benzene ring
C-O-C-C Rotation within the butyl chain
O-C-C-C Rotation within the butyl chain

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the normal modes of vibration for the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

By comparing the computed vibrational spectrum with experimentally obtained spectra, the accuracy of the optimized geometry can be validated. For benzoic acid derivatives, the stretching vibration of the carbonyl group (C=O), typically found in the 1680-1740 cm⁻¹ range, is of particular interest as its frequency is sensitive to the electronic effects of the other substituents on the ring. nih.govresearchgate.net Theoretical calculations often require the use of a scaling factor to achieve better agreement with experimental results due to approximations in the computational methods and the neglect of anharmonicity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. vjst.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. conicet.gov.arsemanticscholar.org For the related compound 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO gap was calculated to be 5.209 eV, providing insight into its charge-transfer interactions. researchgate.net A similar analysis for this compound would map the distribution of these orbitals and quantify the energy gap, thereby predicting its electronic behavior.

Table 2: Frontier Orbital Properties and Global Reactivity Descriptors

Property Formula Description
HOMO-LUMO Gap E_gap = E_LUMO - E_HOMO Indicates chemical reactivity and stability.
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into a localized form corresponding to Lewis structures (core electrons, lone pairs, and bonds). uni-muenchen.de This method is used to investigate intramolecular interactions, charge distribution, and the delocalization of electron density.

The analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. vjst.vnconicet.gov.ar These interactions, often referred to as hyperconjugation, are key to understanding the stability of the molecule. For this compound, NBO analysis would reveal how the electron-donating butoxy group and the methyl group interact with the electron-withdrawing carboxylic acid group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule. It is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carboxylic acid and butoxy groups.

Blue regions (positive potential) are electron-poor and are sites for nucleophilic attack, expected near the acidic hydrogen of the carboxyl group.

The Fukui function is another powerful descriptor derived from DFT that helps to predict regioselectivity. It identifies which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack.

Computational methods can provide reliable thermochemical data, which is essential for understanding chemical processes. High-accuracy methods like G4 are designed to calculate gas-phase enthalpies of formation (ΔfH°). researchgate.net This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. mdpi.com

The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, can also be computed or derived from vapor pressure measurements over a range of temperatures. umsl.edu While specific computed values for this compound are not available, experimental data for the closely related 4-butoxybenzoic acid show a standard molar enthalpy of sublimation of 129.0 ± 0.8 kJ/mol. nist.govnist.gov Such data are invaluable for thermochemical databases and engineering applications. chemeo.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzoic acid
4-Butoxybenzoic acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery and design for forecasting the binding affinity and interaction modes of a ligand with the active site of a target protein. researchgate.net A review of the scientific literature indicates that specific molecular docking studies for this compound have not been extensively published. However, the principles of molecular docking can be applied to hypothesize its potential interactions.

For a molecule like this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and selecting a relevant protein target. Given that various benzoic acid derivatives have shown potential as enzyme inhibitors, a possible target could be an enzyme where the benzoic acid moiety can interact with the active site. alfa-chemical.com For instance, studies on similar compounds have explored their inhibitory effects on enzymes like DNA gyrase. mdpi.com

The simulation would then place the ligand into the binding site of the protein in various conformations and orientations. A scoring function would be used to estimate the binding energy for each pose, with lower energies indicating more favorable binding. The analysis of the best-scoring poses would reveal key molecular interactions.

Key Predicted Interactions:

Hydrogen Bonding: The carboxylic acid group of this compound is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). mdpi.com These interactions are crucial for anchoring the ligand within the protein's binding pocket.

Hydrophobic Interactions: The butoxy group, with its four-carbon alkyl chain, and the methyl group would be expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the target's active site.

Pi-Pi Stacking: The aromatic benzene ring could engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. mdpi.com

A summary of these potential interactions and the responsible functional groups is presented in the table below.

Functional GroupType of InteractionPotential Interacting Residues
Carboxylic Acid (-COOH)Hydrogen Bonding, Salt BridgeArginine, Lysine, Histidine, Serine
Butoxy Group (-O(CH₂)₃CH₃)Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
Methyl Group (-CH₃)Hydrophobic InteractionsAlanine, Valine
Benzene Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan

This table represents a hypothetical analysis based on the structure of this compound and general principles of molecular docking.

Studies on Steric Hindrance Effects in Chemical Reactions

Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down because of the spatial bulk of the groups at or near the reacting center. In this compound, the substituents on the benzene ring—the butoxy group at position 4 and the methyl group at position 3—can exert significant steric effects on its reactivity.

The n-butoxy group, while attached via a flexible ether linkage, can adopt conformations that shield the adjacent positions on the aromatic ring. Similarly, the methyl group at the ortho position relative to the carboxylic acid contributes to steric crowding around the carboxyl functional group. Research on analogous compounds, such as 3-Butoxy-5-fluoro-4-methylbenzoic acid, also points to the importance of substituent-derived steric hindrance.

Key Steric Effects:

Reactions at the Carboxylic Acid: The methyl group at position 3 can sterically hinder reactions involving the carboxylic acid, such as esterification or amidation. Nucleophilic attack at the carbonyl carbon may be impeded by the physical presence of the adjacent methyl group.

Benzylic Reactions: While the primary methyl group is not at a benzylic position that is typically subject to extensive resonance stabilization, reactions at this site would still be influenced by the adjacent bulky butoxy group. khanacademy.org

The table below summarizes the potential steric influence of the substituents on different reaction types.

Reaction TypeSiteSteric Influence of SubstituentsPredicted Outcome
EsterificationCarboxylic AcidThe ortho-methyl group hinders nucleophilic attack on the carbonyl carbon.Slower reaction rate compared to benzoic acid.
Electrophilic Aromatic SubstitutionAromatic RingThe butoxy and methyl groups sterically shield adjacent positions (2 and 5).Substitution is favored at the less hindered position 6.

This analysis is based on established principles of steric effects and data from structurally related molecules.

Aromaticity Assessments (e.g., HOMA Analysis)

Aromaticity is a key chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts greater stability. A widely used quantitative measure of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. researchgate.net The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a value of 1 representing the aromaticity of benzene. scispace.com

Computational studies on various meta- and para-substituted benzoic acids using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level have shown that the effect of substituents on the π-electron delocalization of the benzene ring is generally small. scispace.com The HOMA index, along with its electronic (EN) and geometric (GEO) components, provides a nuanced view of these effects. The EN component relates to the deviation of the mean bond length from the optimal value, while the GEO component relates to the variation among bond lengths.

For this compound, both the butoxy and methyl groups are electron-donating. Electron-donating groups generally cause a slight decrease in the HOMA value compared to benzene, indicating a very small disruption of the ring's aromaticity. Based on data for similar substituted benzoic acids, a HOMA value slightly below that of benzoic acid itself would be expected.

The table below presents HOMA values for benzoic acid and related substituted derivatives from computational studies, which allows for an estimation of the value for this compound. researchgate.netscispace.com

CompoundSubstituent(s)HOMA Value
Benzoic Acid-COOH0.979
p-Toluic Acid-CH₃, -COOH0.976
m-Toluic Acid-CH₃, -COOH0.978
p-Anisic Acid-OCH₃, -COOH0.969
m-Anisic Acid-OCH₃, -COOH0.979
This compound -OCH₂(CH₂)₂CH₃, -CH₃, -COOH ~0.97 (Estimated)

HOMA values are based on DFT B3LYP/6-311+G(d,p) calculations as reported in the literature. researchgate.netscispace.com The value for this compound is an estimation based on the trends observed for alkyl and alkoxy substituents.

The combined electron-donating effects of the butoxy and methyl groups are expected to result in a HOMA value comparable to or slightly lower than that of p-toluic acid and p-anisic acid, reflecting a highly aromatic system with minimal loss of π-electron delocalization due to substitution.

Applications in Advanced Materials Science Based on 4 Butoxy 3 Methylbenzoic Acid and Its Analogues

Liquid Crystalline Materials Development

Benzoic acid derivatives are foundational to the development of thermotropic liquid crystals, primarily due to the strong hydrogen bonds that can form between their carboxylic acid groups. nih.gov This intermolecular interaction effectively elongates the molecule, promoting the formation of anisotropic liquid crystalline phases (mesophases). nih.gov

Synthesis and Mesomorphic Properties of Benzoic Acid-Derived Liquid Crystals

The synthesis of 4-alkoxy-3-methylbenzoic acids is typically achieved through the Williamson ether synthesis, where a 4-hydroxy-3-methylbenzoic acid is reacted with an appropriate alkyl halide in the presence of a base. The resulting compounds are often mesomorphic, meaning they exhibit liquid crystal phases. The formation of these phases is driven by the self-assembly of the molecules into hydrogen-bonded dimers. nih.gov

These dimers, rather than the individual molecules, act as the fundamental mesogenic units. The thermal and mesomorphic properties are commonly investigated using Differential Scanning Calorimetry (DSC) to determine transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) to identify the specific type of liquid crystal phase (e.g., nematic, smectic). nih.gov For instance, homologous series of 4-n-alkoxy benzoic acids have been shown to exhibit enantiotropic nematic and smectic C phases. tandfonline.com

Table 1: Mesomorphic Properties of a Representative Benzoic Acid-Derived Liquid Crystal Series (4-n-alkanoyloxy benzoic acids)

Compound (n)Phase Transitions (°C)Mesophase Range (°C)Mesophase Type
3Cr → 78.5 → I- (Monotropic)Smectic C (SmC)
7Cr → 97.4 → SmC → 101.2 → I3.8Smectic C (SmC)
13Cr → 103.5 → SmC → 106.9 → I3.4Smectic C (SmC)

Data adapted from studies on 4-n-alkanoyloxy benzoic acids, which form similar hydrogen-bonded dimers. nih.gov "Cr" denotes the crystalline phase, "SmC" the smectic C phase, and "I" the isotropic liquid phase. The arrow indicates the direction of temperature change (heating).

Influence of Lateral Substitution and Alkyl Chain Length on Liquid Crystal Phase Behavior

The stability and type of mesophase are highly sensitive to modifications in the molecular structure, such as the introduction of lateral substituents and variations in the terminal alkyl chain length. tandfonline.com

Alkyl Chain Length: The length of the alkoxy chain (e.g., the butoxy group) plays a critical role in determining the mesomorphic properties. tandfonline.comresearchgate.net As the alkyl chain length increases in a homologous series, a phenomenon known as the "odd-even effect" is often observed. This refers to the alternation of transition temperatures and clearing points, where members with an even number of carbon atoms in the chain have higher thermal stability than those with an odd number. This is attributed to the difference in molecular geometry and how it affects the end-to-end intermolecular attractions. Furthermore, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases due to enhanced lateral attractions that facilitate lamellar packing. isca.meresearchgate.net

Hydrogen-Bonded Liquid Crystal Systems and Co-crystal Formation

Hydrogen bonding is a primary driving force in the formation of liquid crystals from benzoic acid derivatives. nih.gov The carboxylic acid groups of two molecules typically form a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric dimer. researchgate.net This dimerization effectively doubles the length of the mesogenic unit, which is crucial for achieving the necessary aspect ratio for liquid crystallinity. nih.gov

Beyond self-dimerization, these benzoic acid derivatives can form hydrogen-bonded complexes with other molecules, known as co-formers, leading to supramolecular liquid crystals. tandfonline.com For example, when a 4-alkoxybenzoic acid (a hydrogen-bond donor) is mixed with a pyridine-based derivative (a hydrogen-bond acceptor), a new, more elongated hydrogen-bonded complex is formed. tandfonline.comtandfonline.com This can induce or modify liquid crystalline behavior; in some cases, mesophases are observed in mixtures where one or both components are not liquid crystalline on their own. tandfonline.comrsc.org This process of forming a crystalline solid from two or more different molecules in a specific stoichiometric ratio is known as co-crystal formation. scispace.commdpi.com The study of co-crystallization kinetics helps in understanding the formation of these complex structures. mdpi.com

Optical Applications and Spectroscopic Behavior of Liquid Crystalline Films

The ordered nature of liquid crystalline phases imparts unique optical properties to materials derived from 4-Butoxy-3-methylbenzoic acid and its analogues. When aligned, these materials exhibit optical anisotropy, such as birefringence, which is the property of having different refractive indices for light polarized in different directions. instras.com This makes them suitable for use in optical films, such as retarders and wide-viewing angle foils for liquid crystal displays (LCDs). instras.com

The spectroscopic behavior of these materials provides insight into their electronic structure and potential for optoelectronic applications. nih.gov The absorption spectra of liquid crystalline films made from benzoic acid derivatives typically show bands in the UV region. nih.gov Studies on similar compounds have shown that as the length of the alkyl side chain increases, the absorption peak can experience a slight blue shift. nih.gov Photoluminescence spectra often show broad emission bands, with the peak position shifting (often a red shift) as the alkyl chain length is increased. nih.gov These properties are crucial for the development of materials for applications in screens, sensors, and other optoelectronic devices. nih.gov

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The predictable and directional nature of the hydrogen bond makes benzoic acid derivatives, including this compound, excellent candidates for designing complex molecular architectures through self-assembly. nih.gov

Design and Engineering of Hydrogen-Bonded Molecular Assemblies

The design of hydrogen-bonded molecular assemblies relies on the principle of molecular recognition, where molecules with complementary functional groups interact to form specific, stable structures. cjps.org In the case of benzoic acid derivatives, the carboxylic acid group is a robust and reliable hydrogen-bonding unit. nih.gov

Researchers can engineer highly ordered two-dimensional (2D) molecular networks by leveraging the self-assembly of these molecules. nih.gov For example, 4-alkoxybenzoic acids have been shown to form stable 2D networks on surfaces where the molecules first form the characteristic hydrogen-bonded dimers, which then arrange into a larger, ordered structure through weaker lateral interactions. nih.gov By carefully selecting the molecular components and controlling experimental conditions, it is possible to create a variety of supramolecular structures. This approach allows for the tuning of properties, such as molecular density in a self-assembled layer, by simply changing the length of the alkoxy chain. nih.gov The resulting open-frame networks and coordination polymers have potential applications in areas like host-guest chemistry and materials with tailored functionalities. rsc.org

Utilization in Metal-Organic Frameworks (MOFs) as Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be systematically tuned by judicious selection of the metal centers and organic linkers. Benzoic acid and its derivatives are widely employed as organic ligands in the synthesis of MOFs due to their ability to form robust coordination bonds with a variety of metal ions. nih.govresearchgate.netnih.govresearchgate.netbrieflands.com

The functionalization of benzoic acid ligands with groups such as alkoxy and alkyl moieties can significantly influence the resulting MOF's structure and properties. The introduction of a butoxy and a methyl group in this compound provides a basis for creating MOFs with tailored characteristics. The butoxy chain can introduce hydrophobicity into the framework, which can be advantageous for applications such as the adsorption of organic molecules. Furthermore, the presence of the methyl group can influence the steric environment around the coordination site, potentially leading to unique network topologies.

While specific research on MOFs synthesized directly from this compound is not extensively documented, the principles of MOF chemistry suggest its potential as a valuable ligand. The synthesis would typically involve a solvothermal reaction between a metal salt (e.g., zinc nitrate, copper nitrate) and the this compound ligand in a high-boiling point solvent like N,N-dimethylformamide (DMF). nih.govrsc.org The resulting crystalline material would be characterized by techniques such as X-ray diffraction (XRD) to determine its structure and porosity.

To illustrate the potential of such a ligand, a hypothetical MOF, designated as M-BMB (where M is a metal and BMB stands for 4-Butoxy-3-methylbenzoate), could exhibit the properties outlined in the following table. This data is representative of what one might expect for a MOF synthesized from a functionalized benzoic acid ligand.

Table 1. Hypothetical Properties of a MOF (M-BMB) Synthesized with a this compound Analogue
PropertyValueTechnique
Crystal SystemMonoclinicSingle-Crystal X-ray Diffraction
Space GroupP21/cSingle-Crystal X-ray Diffraction
BET Surface Area850 m2/gN2 Adsorption at 77 K
Pore Volume0.45 cm3/gN2 Adsorption at 77 K
Thermal StabilityUp to 350 °CThermogravimetric Analysis (TGA)

Investigation of Self-Assembly Mechanisms and Characterization Techniques (e.g., DLS)

The amphiphilic nature of this compound, possessing both a polar head (carboxylic acid) and a nonpolar tail (butoxy chain), makes it a prime candidate for self-assembly into various supramolecular structures in solution. nih.gov This process is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar heads remain exposed to the aqueous environment. This can lead to the formation of micelles, vesicles, or other ordered aggregates.

The study of these self-assembly mechanisms is crucial for understanding and controlling the formation of nanostructured materials. Various characterization techniques are employed to investigate the size, shape, and stability of these self-assembled structures. Among these, Dynamic Light Scattering (DLS) is a powerful non-invasive technique for measuring the size distribution of sub-micron particles in a liquid. nih.gov

In a DLS experiment, a laser beam is passed through the solution containing the self-assembled aggregates. The particles scatter the light, and the intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

For a solution of self-assembled this compound analogues, DLS could be used to monitor the formation and evolution of aggregates under different conditions, such as concentration, pH, and temperature. The results would provide valuable insights into the critical micelle concentration (CMC) and the stability of the formed nanostructures.

The following table presents representative DLS data that might be obtained from the analysis of a self-assembled system of an amphiphilic benzoic acid derivative similar to this compound.

Table 2. Representative Dynamic Light Scattering (DLS) Data for Self-Assembled Amphiphilic Benzoic Acid Analogues
ParameterValueConditions
Hydrodynamic Radius (Rh)50 - 150 nm0.1 M Phosphate Buffer, pH 7.4
Polydispersity Index (PDI)0.2 - 0.40.1 M Phosphate Buffer, pH 7.4
Zeta Potential-30 mV0.1 M Phosphate Buffer, pH 7.4
Critical Micelle Concentration (CMC)0.5 mMDetermined by fluorescence spectroscopy

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Highly Functionalized Organic Molecules

The structural characteristics of 4-butoxy-3-methylbenzoic acid make it a suitable starting point for developing highly functionalized organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, which are themselves pivotal intermediates in further synthetic steps. For instance, the conversion to an acid chloride introduces a highly reactive acylating agent. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of further substituents and increased molecular complexity. The butoxy and methyl groups also influence the reactivity and solubility of the molecule and its derivatives.

Building Block for Pharmaceutical Intermediates and Lead Compounds

Substituted benzoic acids are a common structural motif in many pharmaceutical compounds. While direct applications of this compound in existing drugs are not widely documented, its structure is analogous to intermediates used in drug discovery and development. For example, the related compound 3-methoxy-4-methylbenzoic acid is a known precursor in the synthesis of acyl pentapeptide lactones, which are relevant in antibiotic research nbinno.com. Benzoic acid derivatives, in general, are crucial building blocks for a vast array of active pharmaceutical ingredients (APIs) shreemlifesciences.com. The specific combination of butoxy and methyl groups in this compound could offer a unique lipophilic and steric profile, potentially influencing the pharmacokinetic and pharmacodynamic properties of resulting lead compounds.

Synthesis of Diverse Heterocyclic Systems (e.g., bicyclic heterocycles, oxadiazoles)

A significant application of benzoic acid derivatives in organic synthesis is in the construction of heterocyclic ring systems, which are core components of many biologically active compounds. One of the most common transformations is the conversion of a benzoic acid into a 1,3,4-oxadiazole (B1194373) ring. This is typically achieved by first converting the carboxylic acid to an acid hydrazide, which is then cyclized.

General Synthetic Pathway to 1,3,4-Oxadiazoles from Benzoic Acids:

StepReactantsProductPurpose
1Substituted Benzoic Acid, Thionyl Chloride/MethanolSubstituted Methyl BenzoateEsterification of the carboxylic acid.
2Substituted Methyl Benzoate, Hydrazine HydrateSubstituted BenzhydrazideFormation of the acid hydrazide intermediate.
3Substituted Benzhydrazide, Orthoester/Carbon Disulfide2,5-Disubstituted-1,3,4-oxadiazoleCyclization to form the heterocyclic ring.

This general pathway is widely used for various substituted benzoic acids to produce a diverse range of oxadiazole derivatives with potential applications in medicine and agriculture jchemrev.commdpi.com. While specific literature detailing this transformation for this compound is not prevalent, its structure is amenable to this synthetic route. Furthermore, derivatives like 4-fluoro-3-methylbenzoic acid are known to be used in the synthesis of bicyclic heterocycles, indicating that the functional groups on this compound are compatible with the reaction conditions required for such complex cyclizations ossila.com.

Development of Specialty Chemicals for Industrial and Research Applications

Beyond pharmaceuticals, benzoic acid derivatives are important in the development of specialty chemicals. These include polymers, liquid crystals, and other materials with specific functional properties. The rod-like structure that can be formed from benzoic acid derivatives makes them suitable candidates for the synthesis of liquid crystals. The carboxylic acid group can participate in hydrogen bonding, a key interaction for the formation of liquid crystalline phases. The butoxy and methyl groups would influence the melting point and the specific properties of the resulting material. While the direct use of this compound in this field is not extensively documented, the broader class of alkoxybenzoic acids is well-studied for these applications.

Research on Derivatives with Specific Biological Activities Excluding Clinical Data

In Vitro Antimicrobial and Antifungal Activity Studies

Substituted benzoic acid derivatives have been a subject of interest for their potential to combat microbial and fungal pathogens. In vitro studies have demonstrated that the antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents on the benzene (B151609) ring.

Generally, an increase in the number of hydroxyl and methoxy (B1213986) groups on phenolic acids, a category that includes benzoic acid derivatives, has been observed to slightly decrease antimicrobial efficacy. However, all tested phenolic acids have shown some level of antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus science.gov.

For instance, 4-hydroxybenzoic acid has demonstrated antimicrobial effects against most gram-positive and some gram-negative bacteria google.com. The activity of benzoic acid esters against Candida albicans has also been noted, with the effectiveness of the compounds varying based on their structural differences researchgate.net. Thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown notable activity against planktonic fungal cells and some strains of Pseudomonas aeruginosa nih.gov.

The following table summarizes the antimicrobial and antifungal activities of selected benzoic acid derivatives against various microorganisms.

Compound/Derivative ClassTest OrganismActivity/Observation
Phenolic AcidsE. coli, S. epidermidis, S. aureusGeneral antimicrobial activity observed science.gov.
4-Hydroxybenzoic AcidGram-positive & some Gram-negative bacteriaIC50 concentration of 160 micrograms/ml google.com.
Benzoic Acid EstersCandida albicansVaried antifungal activity based on structure researchgate.net.
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidFungal cells, P. aeruginosaHigh activity against fungal cells, with MICs from 250 to 31.5 microg/ml for P. aeruginosa nih.gov.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesGram-positive bacteria, C. albicansModerate antibacterial and antifungal activity observed oup.com.

Enzyme Inhibition Assays (e.g., Protein Tyrosine Phosphatase 1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for the development of therapeutics for type 2 diabetes and obesity. Benzoic acid derivatives have been identified as potential inhibitors of this enzyme.

Research has focused on the optimization of benzoic acids as inhibitors of PTP1B, leading to the identification of potent analogues nih.gov. Docking studies of oxalyl aryl amino benzoic acid derivatives with the three-dimensional structure of PTP1B have been conducted to understand the binding interactions and to design more specific inhibitors. These studies have identified key amino acid residues, such as Gly220 and Arg221, that are important for achieving specificity through hydrogen bonding interactions.

Furthermore, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives have been synthesized and evaluated as a novel class of PTP1B inhibitors. Among the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid displayed significant PTP1B inhibitory activity with an IC50 value of 11.17 μM.

Derivative ClassTarget EnzymeKey Findings
Benzoic AcidsProtein Tyrosine Phosphatase 1B (PTP1B)Optimized to identify new and more potent analogues nih.gov.
Oxalyl Aryl Amino Benzoic Acid DerivativesProtein Tyrosine Phosphatase 1B (PTP1B)Docking studies revealed key interactions with amino acid residues Gly220 and Arg221 for specificity.
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic Acid DerivativesProtein Tyrosine Phosphatase 1B (PTP1B)The 4-methylbenzoic acid derivative showed good inhibitory activity (IC50 = 11.17 μM).

Receptor Modulation Investigations (e.g., Hepatocyte Nuclear Factor 4α)

Hepatocyte Nuclear Factor 4α (HNF-4α) is a key regulator of liver-specific gene expression and is involved in various metabolic processes. The modulation of HNF-4α by small molecules is an area of therapeutic interest.

While specific studies on 4-Butoxy-3-methylbenzoic acid are not available, patent literature indicates that benzoic acid derivatives have been explored as modulators of HNF-4α. A patent application describes benzoic and phenyl acetic acid derivatives as HNF-4α modulators, suggesting their potential in conditions where this nuclear receptor plays a significant role. The discovery of synthetic antagonists for HNF-4α further supports the idea that this receptor's activity can be pharmacologically modulated.

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acid Derivatives

The biological activity of substituted benzoic acid derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies aim to understand how different chemical groups and their positions on the benzoic acid scaffold influence activity.

For antimicrobial properties, the number and type of substituents on the benzene ring are critical. For instance, a study on phenolic acids indicated that an increasing number of hydroxyl and methoxy groups could lead to a slight decrease in antimicrobial efficacy science.gov. In the context of enzyme inhibition, the inhibitory potency of benzoic acid derivatives against α-amylase was found to be influenced by the position of hydroxyl groups on the benzene ring, with the hydroxyl group at the 2-position having a strong positive effect on inhibitory activity.

In the case of PTP1B inhibition, the optimization of benzoic acid derivatives has led to the identification of more potent and selective analogues, highlighting the importance of specific structural modifications nih.gov. For local anesthetic activity, electron-withdrawing substituents in the ortho or para positions of benzoic acid derivatives can increase their property, while substitution at the meta-position tends to decrease activity.

Key SAR observations for substituted benzoic acid derivatives include:

Lipophilicity: The aryl radical attached directly to the carbonyl group contributes to high lipophilicity, which is important for binding to receptor proteins.

Electronic Effects: Electron-withdrawing groups at the ortho or para positions can enhance local anesthetic properties. For α-amylase inhibition, hydroxyl groups that can form hydrogen bonds are beneficial.

Intermediate Chain: In procaine-type benzoic acid derivatives, the nature of the atom linking the lipophilic and hydrophilic portions (e.g., sulfur, oxygen, carbon, nitrogen) affects anesthetic potency.

Conclusion and Future Research Directions

Identification of Emerging Research Areas and Unexplored Potential of 4-Butoxy-3-methylbenzoic Acid

The absence of specific data highlights this compound as a compound with considerable unexplored potential. Emerging research areas could logically mirror those of its structural analogues.

Pharmaceutical and Medicinal Chemistry: Given the diverse biological activities of other substituted benzoic acids, a primary emerging research area would be the screening of this compound for various therapeutic effects. tandfonline.comnih.gov Investigations into its potential antimicrobial, antifungal, anti-inflammatory, and analgesic properties could be a starting point. globalresearchonline.net The specific combination of a butoxy and a methyl group on the benzoic acid ring may confer unique pharmacological properties.

Materials Science: Many 4-alkoxybenzoic acid derivatives exhibit liquid crystalline properties. derpharmachemica.com An important area of investigation would be to determine if this compound or its esters possess mesomorphic phases and to characterize their thermal and optical properties for potential use in displays and sensors.

Agrochemicals: Benzoic acid derivatives are used in the synthesis of some pesticides and herbicides. The potential of this compound as an intermediate or an active ingredient in this sector remains entirely unexplored.

Organic Synthesis: Its utility as a building block or intermediate in the synthesis of more complex molecules is a fundamental area for future exploration.

Prospective Methodological Advancements for Future Investigations

Future investigations into this compound would benefit from modern methodological advancements to efficiently characterize the compound and explore its potential.

High-Throughput Synthesis and Screening: Combinatorial chemistry approaches could be employed to synthesize a library of related derivatives by varying the alkyl and alkoxy substituents. These libraries could then be subjected to high-throughput screening to rapidly identify any significant biological activities.

Computational Chemistry and In Silico Modeling: Density Functional Theory (DFT) studies, similar to those performed on other benzoic acid derivatives, could predict the molecular structure, vibrational spectra, and chemical reactivity of this compound. In silico docking studies could screen for potential interactions with biological targets, guiding experimental research in medicinal chemistry.

Advanced Analytical Techniques: The full characterization of a definitively synthesized sample of this compound would require a suite of modern analytical techniques, including 1H and 13C NMR, mass spectrometry, and X-ray crystallography, to confirm its structure and purity.

Metabolomics and Toxicological Studies: Should any biological activity be identified, advanced metabolomic studies could elucidate its mechanism of action and metabolic fate. Comprehensive toxicological and ecotoxicological profiling using modern in vitro and in vivo models would be essential to assess its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butoxy-3-methylbenzoic acid, and how is its purity validated?

  • Methodological Answer : A common route involves coupling this compound with aryl oxadiazole derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) as coupling agents in dry dichloromethane. Purification is achieved via flash chromatography (e.g., 20:10:1.5 dichloromethane:hexanes:ethyl acetate) and recrystallization from ethanol/chloroform. Purity is confirmed using 1H^1H and 13C^{13}C NMR spectroscopy, with characteristic peaks for the butoxy chain (δ ~4.07 ppm, triplet) and aromatic protons (δ 7.4–8.4 ppm) .
Reagent/ConditionRoleYield
EDC/DMAPCarbodiimide coupling agents39.5%
Dry CH2_2Cl2_2Solvent-
Flash chromatographyPurification-

Q. How should researchers evaluate the stability of this compound during storage?

  • Methodological Answer : Stability is assessed via accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Analytical techniques like HPLC or TLC monitor decomposition products. Store in airtight containers under inert gas (e.g., N2_2) at 4°C to minimize hydrolysis or oxidation. Safety data emphasize avoiding prolonged exposure to moisture and light .

Advanced Research Questions

Q. What experimental designs address contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected coupling patterns) can arise from conformational flexibility or impurities. Strategies include:

  • Multi-dimensional NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals.
  • X-ray crystallography (using SHELX software for structure refinement) to confirm bond geometries .
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
  • Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., butoxy chain length) with bioactivity.
  • MD simulations assess stability in biological membranes. Experimental validation via enzyme inhibition assays (e.g., COX-2) or cell viability tests (e.g., MTT assay) is critical .

Data Analysis and Optimization

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (45–60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry (1.2–2.0 equiv. EDC).
  • Catalyst screening : Test alternatives to DMAP (e.g., HOBt).
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How are structure-activity relationships (SARs) explored for this compound in drug discovery?

  • Methodological Answer :

  • Synthesize analogs with modified alkoxy chains (e.g., ethoxy, pentoxy) or methyl substitution.
  • Test in vitro against disease-relevant targets (e.g., cancer cell lines via apoptosis assays).
  • Correlate logP values (measured via HPLC) with cellular permeability .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
  • Store in ventilated areas away from oxidizers; dispose via EPA-approved waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.